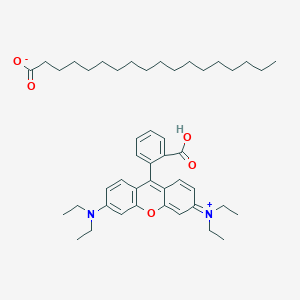

Rhodamine B-stearate

Description

Properties

CAS No. |

6373-07-5 |

|---|---|

Molecular Formula |

C28H31N2O3.C18H35O2 C46H66N2O5 |

Molecular Weight |

727.0 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;octadecanoate |

InChI |

InChI=1S/C28H30N2O3.C18H36O2/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-18H,5-8H2,1-4H3;2-17H2,1H3,(H,19,20) |

InChI Key |

CELKVAQKCIJCLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Molecular Engineering of Rhodamine B Stearate Analogues

Established Synthetic Pathways for Rhodamine B Core Structures

The foundation of rhodamine B-stearate lies in the robust synthesis of the rhodamine B core, a xanthene-based dye. Various methods have been established to construct this essential fluorophore.

Condensation Reactions for Xanthene Core Formation

The traditional and most common method for synthesizing the rhodamine B core involves the condensation reaction of m-diethylaminophenol with phthalic anhydride (B1165640). google.comprepchem.com This reaction is typically carried out at elevated temperatures. prepchem.com Historically, an excess of phthalic anhydride was used to drive the reaction, though this presented challenges in purification. google.com The use of an organic solvent can facilitate the reaction and allow for a reduction in the amount of phthalic anhydride required. google.com Some methods also employ acidic catalysts like sulfuric acid or zinc chloride to improve yields. rsc.org

A general representation of this condensation reaction is as follows:

2 (C₂H₅)₂NC₆H₄OH + C₈H₄O₃ → C₂₈H₃₁N₂O₃⁺ + 2 H₂O

This reaction forms the characteristic xanthene tricycle, which is the basis of the rhodamine dye's chromophore and fluorescent properties. rsc.orgchemistryviews.org

Continuous Flow and Mechanochemical Approaches to Rhodamine B Synthesis

In recent years, more sustainable and efficient methods for rhodamine B synthesis have been developed, moving away from traditional batch processes. Continuous flow synthesis has emerged as a promising alternative. chemistryviews.orgrsc.orgthenote.app One notable approach utilizes a catalyst- and solvent-free protocol in a single screw reactor, achieving high yields in significantly shorter reaction times compared to batch methods. chemistryviews.orgrsc.org For instance, the reaction of 3-dialkylamino phenols with phthalic anhydride derivatives at 180°C in a continuous flow setup can yield rhodamine derivatives in 70-84% yields within 10-12 minutes. chemistryviews.org

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has also been applied to the synthesis of rhodamine B. rsc.orgchemistryviews.orgrsc.org This solvent-free method offers advantages in terms of environmental impact and operational simplicity. rsc.org Combining continuous flow with mechanochemistry has been shown to be a particularly effective strategy, providing a scalable and environmentally friendly route to rhodamine B and its derivatives. rsc.org

Esterification and Functionalization with Stearic Acid Moiety

Once the rhodamine B core is synthesized, the stearate (B1226849) group is introduced. While detailed protocols specifically for this compound are not abundant in primary literature, the process is generally achieved through an esterification reaction between the carboxylic acid group of rhodamine B and stearic acid.

A plausible and commonly used method for similar transformations is the Fischer esterification. This involves reacting rhodamine B with stearic acid in the presence of a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, and heat. nih.govnih.gov The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of stearic acid.

Alternatively, metathesis reactions can be employed. This would involve mixing aqueous solutions of a rhodamine B salt, such as rhodamine B chloride, with a salt of stearic acid, like sodium stearate. This would lead to the precipitation of the water-insoluble this compound.

The incorporation of the stearate tail is crucial as its long alkyl chain imparts significant lipophilicity to the molecule. This property influences the compound's solubility and its ability to interact with and anchor to hydrophobic environments, such as lipid bilayers in cell membranes.

Derivatization Techniques for Modified this compound Analogues

To further tailor the properties of this compound for specific applications, various derivatization techniques can be employed. These modifications can alter the molecule's photophysical properties, solubility, and binding affinities.

Amide Bond Linkages in Dimer Synthesis

A significant area of research involves the synthesis of rhodamine B dimers, where two rhodamine units are covalently linked. This is often achieved through the formation of amide bonds. researchgate.netresearchgate.netacs.orgnih.gov For example, a diamine linker, such as p-phenylenediamine, can be used to connect two rhodamine B molecules via their carboxylic acid functionalities. researchgate.netresearchgate.netacs.orgnih.gov This results in a dimeric structure with two spirolactam moieties. researchgate.net The formation of these amide-linked dimers can lead to unique photophysical behaviors, such as solvatochromic blue fluorescence, which are not observed in the monomeric form. researchgate.netnih.gov The synthesis of such dimers often involves activating the carboxylic acid of rhodamine B, for instance, with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt). beilstein-journals.org

| Linker Molecule | Resulting Dimer Structure | Key Feature | Reference |

| p-Phenylenediamine | Dual spirolactam rhodamine B dimer | Solvatochromic blue fluorescence | researchgate.netresearchgate.netacs.orgnih.gov |

Integration with Supramolecular Precursors

Rhodamine B and its derivatives can be integrated into larger supramolecular assemblies to create advanced functional materials. rsc.org One approach involves linking rhodamine B to a calix rsc.orgarene core, a macrocyclic compound known for its ability to form host-guest complexes. rsc.org The synthesis of such systems can lead to materials with liquid crystalline properties and aggregation-induced emission effects. rsc.org

Another strategy involves the use of supramolecular solvents for the extraction and preconcentration of rhodamine B. tubitak.gov.tr For instance, a system composed of tetrahydrofuran (B95107) and decanoic acid can form a supramolecular solvent that effectively encapsulates rhodamine B. tubitak.gov.tr Furthermore, rhodamine B can be absorbed into the fibrous network of supramolecular gels, such as those formed by tetrathiafulvalene-L-glutamine derivatives, which can be useful for applications like dye removal from wastewater. rsc.org

The integration with supramolecular precursors opens up possibilities for creating materials with tunable optical properties and responsiveness to external stimuli.

| Supramolecular Precursor | Resulting System | Potential Application | Reference |

| Calix rsc.orgarene | Calix rsc.orgarene-appended rhodamine B | Nematic mesophase materials, cell imaging | rsc.org |

| Tetrahydrofuran/Decanoic Acid | Supramolecular solvent with encapsulated rhodamine B | Analyte preconcentration | tubitak.gov.tr |

| Tetrathiafulvalene-L-glutamine | Supramolecular gel with absorbed rhodamine B | Dye removal | rsc.org |

Functionalization for Specific Sensing Capabilities

The inherent fluorescence of the rhodamine core is often harnessed for chemical sensing through strategic molecular engineering. The primary mechanism for many rhodamine-based sensors is the reversible transformation between a non-fluorescent, colorless spirolactam ring structure and a highly fluorescent, colored ring-opened amide form. mdpi.comdigitellinc.comnih.gov Functionalization of the rhodamine scaffold with specific receptor moieties allows for selective interaction with target analytes, which triggers this structural change and results in a detectable "turn-on" fluorescent and colorimetric signal. mdpi.comrsc.org

Derivatives of Rhodamine B are commonly designed to detect a variety of metal cations. This is achieved by appending chelating agents to the rhodamine structure that have a high affinity for specific ions. For instance, a Rhodamine B derivative functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (DCT) was synthesized to create a selective probe for ferric ions (Fe³⁺). mdpi.com The interaction between the Fe³⁺ ion and the probe induces the spirolactam ring-opening, leading to a visible color change from colorless to deep pink and a strong fluorescent response. mdpi.com Similarly, decorating Rhodamine B with a tetra-azamacrocyclic ring has been shown to produce a sensor for copper ions (Cu²⁺). mdpi.com Other functionalizations have enabled the detection of mercury (Hg²⁺) and lead (Pb²⁺), often relying on the strong affinity between the metal ion and donor atoms like sulfur or nitrogen within the appended functional group. mdpi.comnih.gov

Beyond single metal ions, researchers have developed systems for detecting multiple species. A sensor created by reacting Rhodamine B with 2-thiopheneacetyl chloride demonstrated selective detection of Hg²⁺, which was reversible upon the introduction of sulfide (B99878) anions (S²⁻). mdpi.com Another approach involves creating an ensemble system, where a Rhodamine B derivative is complexed with a metal ion, such as aluminum (Al³⁺), to create a sensor for anions like pyrophosphate (PPi). rsc.org In this system, the PPi selectively displaces the rhodamine ligand from the Al³⁺ complex, restoring its fluorescent state. rsc.org

Functionalization is not limited to small ions. Rhodamine B has been anchored to polymer backbones, such as polyacrylamide, to create hydrogel-based sensors for detecting Fe³⁺ in aqueous media. nih.gov These hydrogel sensors offer the advantage of reusability and can provide naked-eye detection. nih.gov Furthermore, rhodamine derivatives have been immobilized on inorganic substrates like silica-coated magnetite (Fe₃O₄) and SBA-15 to enhance their practical application in various environments. researchgate.net A novel aggregation-induced emission (AIE) sensor was developed by combining a tetraphenylethene unit with a Rhodamine spirolactam for the detection of trivalent metal cations. rsc.org

Table 1: Examples of Functionalized Rhodamine B Analogues for Sensing Applications

| Functional Group/Modification | Target Analyte(s) | Sensing Mechanism | Reference(s) |

|---|---|---|---|

| 2,4-dichloro-1,3,5-triazine (DCT) | Fe³⁺ | Spirolactam ring-opening; "turn-on" fluorescence | mdpi.com |

| Tetra-azamacrocyclic ring | Cu²⁺ | Coordination-induced spirolactam opening | mdpi.com |

| 2-thiopheneacetyl chloride | Hg²⁺, S²⁻ | Reversible complexation and displacement | mdpi.com |

| Indole moiety | Pb²⁺ | Colorimetric and fluorescent response | mdpi.com |

| Complex with Al³⁺ | Pyrophosphate (PPi) | Displacement approach; "Off-On" fluorescence | rsc.org |

| Anchored to polyacrylamide hydrogel | Fe³⁺ | Spirolactam ring-opening within hydrogel matrix | nih.gov |

| Immobilized on Fe₃O₄/SBA-15 | Fe³⁺ | Surface-based ring-opening | researchgate.net |

| Tetraphenylethene (AIE-active unit) | Trivalent metal cations | Aggregation-induced emission and coordination | rsc.org |

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity for this compound and its analogues is critical for their application, yet it presents significant challenges. The ionic and often polar nature of rhodamine dyes can complicate purification, rendering some standard techniques inefficient or low-yielding. acs.org The synthesis of rhodamine derivatives frequently results in isomeric mixtures, which necessitates effective separation methods to obtain isomerically pure compounds. psu.edu

Chromatographic techniques are the most common methods for purifying rhodamine compounds. Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is an effective method for separating this compound from its precursors and degradation byproducts. vulcanchem.com Mobile phases typically consist of an acetonitrile/water mixture. vulcanchem.com While silica (B1680970) gel chromatography can also be used, the high polarity of many rhodamine derivatives can make this process difficult. acs.org For specific applications, such as separating labeled biomolecules, techniques like gel electrophoresis and size exclusion chromatography are employed, though they can be time-consuming. tandfonline.comnih.gov

Alternative purification strategies have been developed to overcome the limitations of traditional chromatography. A solid-phase extraction (SPE) or "resin-capture" strategy offers an efficient, non-chromatographic method for purifying functionalized rhodamine derivatives. acs.org In this approach, the target molecule is selectively captured on a solid support, while impurities are washed away. The purified compound is then released from the resin. acs.org

Liquid-liquid extraction is another valuable technique, particularly pH-controlled extraction. This method exploits the pH-dependent solubility of the dye. tandfonline.com By adjusting the pH of an aqueous solution containing the dye mixture, the charge state of the dye molecules can be altered, changing their solubility in an immiscible organic solvent like butanol. This allows for the selective extraction of unreacted, often more hydrophobic, free dye into the organic phase, leaving the desired labeled product in the aqueous phase. tandfonline.com

For this compound, which is formed as a salt from Rhodamine B chloride and sodium stearate, the synthesis can yield an insoluble precipitate. vulcanchem.com This insolubility in the reaction medium (typically aqueous) provides a primary means of isolation. The crude product can be collected via filtration and then washed to remove soluble impurities. scirp.orgnsf.gov However, to achieve high purity, this initial solid product often requires further purification by methods such as recrystallization from an appropriate solvent or chromatographic techniques like the aforementioned RP-HPLC. vulcanchem.com

Table 2: Purification and Isolation Techniques for Rhodamine Derivatives

| Technique | Principle | Application | Reference(s) |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Separation of this compound from byproducts; purification of various rhodamine derivatives. | acs.orgvulcanchem.com |

| Silica Gel Chromatography | Adsorption chromatography based on polarity. | General purification of organic compounds, though can be difficult for highly polar rhodamines. | acs.org |

| Solid-Phase Extraction (Resin-Capture) | Selective binding of the target molecule to a solid support, followed by elution. | Efficient, non-chromatographic purification of functionalized rhodamines. | acs.org |

| pH-Controlled Liquid-Liquid Extraction | Exploits differences in the solubility of charged vs. neutral forms of the dye in immiscible phases. | Removal of unreacted hydrophobic dyes from labeled hydrophilic molecules. | tandfonline.com |

| Precipitation and Filtration | Formation of an insoluble product that can be physically separated from the soluble reaction mixture. | Initial isolation of insoluble salts like this compound. | vulcanchem.comscirp.orgnsf.gov |

| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a thin layer of adsorbent material. | Analytical separation and identification of lipid classes, including dye derivatives. | scribd.com |

Advanced Spectroscopic Characterization and Photophysical Investigations

Elucidation of Molecular Structure through Advanced NMR and X-ray Crystallography

The molecular structure of Rhodamine B-stearate, a salt formed between the Rhodamine B cation and the stearate (B1226849) anion, dictates its fundamental properties. The Rhodamine B cation features a xanthene core substituted with two diethylamino groups and a 2-carboxyphenyl group. The stearate anion is the conjugate base of stearic acid, a long-chain saturated fatty acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of such compounds. While a specific ¹H NMR spectrum for this compound was not found, the spectrum for Rhodamine B chloride is available, showing characteristic signals for the aromatic protons of the xanthene and phenyl groups, as well as the ethyl protons of the diethylamino groups. chemicalbook.com For this compound, additional peaks corresponding to the long methylene (B1212753) chain and terminal methyl group of the stearate anion would be expected in the aliphatic region of the ¹H NMR spectrum.

High-Resolution Absorption and Emission Spectroscopy of this compound

This compound exhibits characteristic absorption and fluorescence spectra that are central to its applications as a fluorescent probe. The absorption spectrum is dominated by the S₀ → S₁ electronic transition of the Rhodamine B chromophore. In ethanol (B145695), Rhodamine B has a prominent absorption peak around 543 nm. omlc.org For this compound, a slight blue-shift to 554 nm has been noted, which is attributed to the influence of the stearate's electron-withdrawing effect. vulcanchem.com

The fluorescence emission of Rhodamine B is known to be strong, with an emission maximum typically observed in the region of 570-580 nm, depending on the solvent. researchgate.net For instance, in ethanol, the emission peak is around 575 nm. researchgate.net The long alkyl chain of the stearate component in this compound imparts significant lipophilicity, which influences its solubility and aggregation behavior, thereby affecting its spectroscopic properties. vulcanchem.com

The photophysical properties of rhodamine dyes are highly sensitive to the polarity of their environment. Studies on Rhodamine B show that changes in solvent polarity can lead to shifts in the absorption and emission maxima. uobaghdad.edu.iqresearchgate.net For Rhodamine B, increasing solvent polarity has been observed to shift the absorption spectrum to shorter wavelengths (a blue shift). uobaghdad.edu.iq This is often attributed to the stabilization of the ground state relative to the excited state in more polar environments.

The fluorescence quantum yield and non-radiative decay rates of Rhodamine B are also significantly affected by solvent polarity. researchgate.net The long, hydrophobic stearate chain in this compound makes it readily soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide, while its solubility in water is limited. vulcanchem.com This solubility profile dictates that its spectroscopic behavior is most relevant in non-aqueous or mixed-solvent systems. The interaction between the dye's chromophore and the surrounding solvent molecules can alter the energy gap between the ground and excited states, thus influencing the observed spectra.

The fluorescence of Rhodamine B and its derivatives is strongly dependent on pH. nih.govnih.gov This dependence is primarily due to a structural equilibrium between a fluorescent, open-ring zwitterionic/cationic form and a non-fluorescent, closed-ring lactone form. nih.govrsc.org In acidic to neutral conditions (pH 4-7), the open, highly conjugated, and thus fluorescent form of Rhodamine B is dominant. vulcanchem.comrsc.org However, under strongly alkaline conditions, the equilibrium shifts towards the colorless, non-fluorescent lactone structure. vulcanchem.com

For this compound, the ionic bond between the Rhodamine B cation and the stearate anion is stable under neutral to mildly acidic conditions. vulcanchem.com The pH-dependent fluorescence behavior is therefore primarily governed by the same structural transition of the Rhodamine B moiety. The carboxyl group of the phenyl ring plays a crucial role in this pH-sensing mechanism. nih.gov A novel Rhodamine B-based fluorescent probe demonstrated an 80-fold increase in fluorescence intensity when the pH was decreased from 7.4 to 4.0, with a pKa of 5.16, highlighting the sensitivity of the rhodamine scaffold to acidic environments. rsc.org

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides critical insights into the dynamic processes that occur after a molecule is electronically excited. montana.eduedinst.com These measurements allow for the determination of fluorescence lifetimes, which are sensitive to the molecule's environment and any processes that compete with fluorescence emission.

Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several decay pathways. The primary radiative decay process is fluorescence. unina.it However, non-radiative decay processes, such as internal conversion and intersystem crossing to a triplet state, also occur and compete with fluorescence, reducing its efficiency. unina.it For rhodamine dyes, a significant non-radiative pathway involves rotational isomerization of the diethylamino groups, which is influenced by solvent viscosity and polarity. researchgate.netacs.org The presence of the long stearate chain could sterically hinder certain molecular motions, potentially influencing the rates of these non-radiative decay channels.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. jascoinc.com For Rhodamine B in ethanol, the quantum yield has been reported to be around 0.70, though values can vary depending on the specific conditions and measurement technique. omlc.org The quantum yield is inversely related to the rates of non-radiative decay processes; as these rates increase, the quantum yield decreases.

The radiative lifetime (τ_r) is the lifetime the excited state would have if fluorescence were the only decay process. It is related to the absorption spectrum of the molecule. The actual measured fluorescence lifetime (τ_f) is always shorter than the radiative lifetime due to the presence of non-radiative decay pathways. The relationship between these parameters is given by:

Φ_F = τ_f / τ_r

And the total decay rate (k_total) is the sum of the radiative (k_r) and non-radiative (k_nr) decay rates:

k_total = 1/τ_f = k_r + k_nr

where k_r = 1/τ_r.

Studies combining experimental measurements with theoretical calculations have shown that the radiative lifetime of rhodamines can be correlated with charge transfer characteristics and the relative orientation of the xanthene and phenyl rings in the excited state. nih.govcapes.gov.br The temperature can also significantly affect the quantum yield and lifetime, with increases in temperature often leading to enhanced non-radiative decay and thus lower fluorescence intensity and shorter lifetimes. edinst.com

Interactive Data Tables

Table 1: Spectroscopic Properties of Rhodamine B in Ethanol

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λ_abs) | ~543 nm | omlc.org |

| Molar Extinction Coefficient | 106,000 cm⁻¹/M at 542.8 nm | omlc.org |

| Emission Maximum (λ_em) | ~575 nm | researchgate.net |

| Fluorescence Quantum Yield (Φ_F) | ~0.70 | omlc.org |

Table 2: pH-Dependent Forms of Rhodamine B

| pH Range | Dominant Form | Fluorescence | Reference |

|---|---|---|---|

| Acidic to Neutral (pH < 7) | Open-ring (Cationic/Zwitterionic) | Strong | vulcanchem.comrsc.org |

Fluorescence Quenching Mechanisms of this compound in Complex Systems

The fluorescence of Rhodamine B and its derivatives is highly susceptible to quenching, a process that decreases the fluorescence quantum yield. In the context of this compound, quenching is intricately linked to the compound's tendency to form aggregates in solution. The primary mechanism for this phenomenon, especially at high concentrations, is self-quenching through the formation of dimers and higher-order aggregates. rsc.orgresearchgate.net

Studies on Rhodamine B reveal that the formation of dimers creates new non-radiative decay pathways for the excited state. rsc.org Theoretical investigations using time-dependent density functional theory (TD-DFT) suggest that fluorescence quenching in Rhodamine B dimers can occur via an internal conversion to charge-transfer singlet excited states, which may be followed by an intersystem crossing with charge-transfer triplet states. rsc.orgijcps.com This process effectively competes with the radiative decay (fluorescence), leading to a significant reduction in the observed emission intensity.

The stearate anion in this compound, with its long, hydrophobic alkyl chain, enhances the propensity for aggregation in polar solvents, thereby promoting this self-quenching mechanism. vulcanchem.com The formation of H-type dimers, where the chromophores are arranged in a face-to-face orientation, is particularly effective at quenching fluorescence. researchgate.netmdpi.com

In addition to self-quenching, the fluorescence of this compound can be quenched by other components within a complex system. This can occur through dynamic or static quenching processes. nih.gov For instance, studies on Rhodamine B have shown fluorescence quenching by inorganic anions and metal nanoparticles. ijcps.comnih.gov In the presence of silver nanodisks, quenching of Rhodamine B was found to be highly efficient and was attributed primarily to the inner filter effect (IFE), where the quencher absorbs either the excitation or emission light of the fluorophore. nih.govrsc.org The local microenvironment, including the presence of nearby charges or aromatic moieties, can also significantly affect the photophysics and introduce additional non-radiative decay pathways. nih.gov

Spectroscopic Probing of Aggregation and Self-Assembly

The amphiphilic nature of this compound, combining a hydrophilic cationic dye headgroup with a hydrophobic stearate tail, drives its self-assembly into various aggregate structures in solution. vulcanchem.comwhiterose.ac.uk This aggregation behavior is a well-documented phenomenon for xanthene dyes and can be readily investigated using spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy. primescholars.comarxiv.org

In dilute solutions, this compound exists predominantly as a monomer. The absorption spectrum of the monomer is characterized by an intense peak in the visible region. arxiv.org For Rhodamine B, this peak is typically observed around 553-556 nm. vulcanchem.comarxiv.org As the concentration increases, the equilibrium shifts towards the formation of aggregates, starting with dimers. whiterose.ac.ukrsc.org

The process is a dynamic equilibrium between the monomeric and dimeric species. rsc.org At even higher concentrations, the formation of higher-order aggregates such as trimers and tetramers can occur, further complicating the spectral properties. primescholars.comdigitellinc.com

| Species | Typical Absorption Maximum (λmax) | Reference |

|---|---|---|

| Monomer | ~553 - 556 nm | arxiv.org |

| H-Dimer | ~515 nm | arxiv.org |

The extent and nature of this compound aggregation are highly sensitive to several environmental factors.

Concentration: The most direct influencer of aggregation is the dye concentration. According to the law of mass action, an increase in the total dye concentration shifts the monomer-dimer equilibrium toward the dimer and higher aggregates. researchgate.net This is spectroscopically observed as an increase in the intensity of the dimer absorption band relative to the monomer band. arxiv.org At sufficiently high concentrations, the absorbance deviates from the linear relationship described by the Beer-Lambert law due to the formation of these different species in solution. researchgate.net

Solvent: The choice of solvent plays a critical role in the aggregation process by altering the balance of intermolecular forces. digitellinc.com In polar protic solvents like water, hydrophobic interactions are a major driving force for aggregation, as the system seeks to minimize the unfavorable contact between the nonpolar parts of the dye molecules and the water. whiterose.ac.ukdigitellinc.com In organic solvents such as ethanol and propanol, the dye is generally better solvated, leading to a reduced tendency for aggregation compared to water. arxiv.orgresearchgate.net However, aggregation can still be observed, and the monomer-to-dimer fluorescence intensity ratio serves as a useful parameter to quantify this behavior in different solvents. researchgate.net The fluorescence properties are known to be strongly solvent-dependent, reflecting the influence of bonding between dye molecules and solvents on the molecular arrangement. digitellinc.com

| Solvent | Relative Aggregation Tendency | Reference |

|---|---|---|

| Water | High | arxiv.orgresearchgate.net |

| Ethanol | Moderate | arxiv.orgresearchgate.net |

| Propanol | Low to Moderate | arxiv.orgresearchgate.net |

Counterions: The counterion associated with the cationic dye has a profound effect on aggregation. mdpi.comnih.gov In this compound, the stearate anion itself functions as a bulky, hydrophobic counterion. vulcanchem.com Research on other Rhodamine B systems has demonstrated that the nature of the counterion can dictate the final self-assembled structure. researchgate.netmdpi.com While simple, small counterions like iodide tend to facilitate the formation of simple dimers, bulky and hydrophobic counterions can act as spacers and promote the formation of larger, more ordered structures like nanoparticles. researchgate.netmdpi.comnih.gov For example, the use of bulky fluorinated tetraphenylborate (B1193919) counterions with Rhodamine B derivatives has been shown to boost aggregation and lead to the formation of colloidal nanoparticles, whereas in the presence of iodide, only dimeric species were formed. mdpi.comnih.gov The long alkyl chain of the stearate anion in this compound would similarly be expected to play a significant role in directing the self-assembly process, favoring structures that accommodate its hydrophobic nature.

Supramolecular Chemistry and Self Assembly Phenomena

Formation of Self-Assembled Structures by Rhodamine B-Stearate

In aqueous solutions, when the concentration of this compound exceeds a specific threshold known as the critical aggregation concentration (CAC), the molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water. This self-assembly process leads to the formation of various nanostructures.

The morphology of these aggregates is highly dependent on factors such as concentration, temperature, and solvent polarity. Common structures include:

Micelles: Spherical or cylindrical aggregates where the stearate (B1226849) tails form a hydrophobic core, and the Rhodamine B head groups form a hydrophilic shell exposed to the aqueous environment.

Vesicles: Bilayer structures forming a hollow sphere, encapsulating a portion of the solvent. This arrangement is favored under conditions that promote a packing parameter close to unity.

Langmuir-Blodgett (LB) Films: At an air-water interface, this compound can form stable monolayers that can be transferred layer-by-layer onto solid substrates, creating highly ordered thin films.

A key feature of Rhodamine B aggregation is the formation of H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail arrangement), which are spectroscopically distinct from the monomeric form. H-aggregates typically exhibit a blue-shifted absorption peak (hypsochromic shift), while J-aggregates show a red-shifted peak (bathochromic shift). The transition between these states is a sensitive indicator of the local molecular environment.

インタラクティブなデータ表

Table 1: Influence of Solvent Environment on this compound Aggregation

| Solvent System | Dominant Aggregate Type | Observed Spectroscopic Shift | Rationale |

|---|---|---|---|

| Pure Water (High Polarity) | H-aggregates / Micelles | Hypsochromic (Blue Shift) | Strong hydrophobic effect forces close packing of stearate tails, favoring face-to-face stacking of Rhodamine B heads. |

| Water/Ethanol (B145695) Mixture (Moderate Polarity) | Monomers / J-aggregates | Bathochromic (Red Shift) | Ethanol reduces solvent polarity, weakening the hydrophobic effect and allowing for a less constrained, head-to-tail arrangement. |

| Chloroform (Low Polarity) | Monomers / Reverse Micelles | Monomeric Absorption | The molecule is well-solvated, preventing significant aggregation. Any aggregates formed would be "reverse" with polar heads in the core. |

Role of Intermolecular Interactions in Supramolecular Architectures

The stability and morphology of this compound assemblies are governed by a delicate balance of non-covalent intermolecular forces.

Van der Waals Interactions: These are the predominant forces responsible for the formation of the aggregate core. The long, flexible C18 alkyl chains of the stearate anions interact via strong van der Waals forces, creating a dense, nonpolar interior. This hydrophobic collapse is the primary thermodynamic driving force for self-assembly in water.

π-π Stacking: The planar xanthene ring system of the Rhodamine B cation is electron-rich and prone to π-π stacking interactions. This force is crucial in stabilizing H- and J-aggregates, dictating the orientation of the chromophores at the aggregate surface and directly influencing the optical properties of the assembly.

The nature of the counterions present in the solution significantly impacts the electrostatic interactions between the cationic Rhodamine B head groups. The stearate anion is the intrinsic counterion, but the addition of external salts can modulate aggregation behavior.

The effect of added anions often follows the Hofmeister series. Small, highly hydrated ions (kosmotropes) like Cl⁻ are weakly binding and are less effective at shielding the positive charges of the Rhodamine B heads. This results in strong electrostatic repulsion, favoring structures with high surface curvature like small, spherical micelles.

Conversely, large, weakly hydrated ions (chaotropes) like perchlorate (B79767) (ClO₄⁻) or thiocyanate (B1210189) (SCN⁻) can bind more effectively to the aggregate surface. This neutralizes the head group charge, reduces electrostatic repulsion, and allows the molecules to pack more closely. This change favors a transition from spherical micelles to lower-curvature structures such as cylindrical micelles or vesicles.

インタラクティブなデータ表

Table 2: Effect of Added Anionic Counterions on this compound Aggregates in Water

| Added Salt | Anion | Hofmeister Series Position | Effect on Head Group Repulsion | Predicted Change in Morphology |

|---|---|---|---|---|

| NaCl | Cl⁻ | Kosmotropic (salting-out) | Weak shielding, high repulsion | Favors small, spherical micelles |

| NaBr | Br⁻ | Intermediate | Moderate shielding | Potential growth to larger spherical or short cylindrical micelles |

| NaSCN | SCN⁻ | Chaotropic (salting-in) | Strong shielding, low repulsion | Favors transition to cylindrical micelles or vesicles |

| NaClO₄ | ClO₄⁻ | Chaotropic (salting-in) | Very strong shielding, low repulsion | Strongly favors formation of vesicles or lamellar phases |

Encapsulation and Incorporation into Nanostructured Materials

The amphiphilic and fluorescent properties of this compound make it a valuable component for creating functional nanomaterials.

This compound can be readily dispersed within various polymer matrices, such as Polymethyl methacrylate (B99206) (PMMA) or Polystyrene. The long stearate tail enhances its compatibility and solubility in nonpolar or moderately polar polymers, preventing phase separation.

Within a rigid polymer matrix, the dye molecules can be physically isolated from one another. This spatial confinement inhibits the formation of H- or J-aggregates, which often leads to fluorescence quenching. As a result, this compound dispersed in a polymer at low concentrations typically exhibits strong, stable monomeric fluorescence. This property makes it an excellent fluorescent probe for studying the microenvironment of polymer films, including local polarity, viscosity, and glass transition phenomena. At higher concentrations, aggregation can occur within the polymer, providing a spectroscopic signature of the dye's distribution.

The Rhodamine B (RhB) chromophore can be integrated with Metal-Organic Frameworks (MOFs) to create highly fluorescent, porous materials for applications like chemical sensing. While this often involves modified RhB derivatives rather than the specific this compound ion pair, the principles of incorporation are relevant.

There are two primary strategies for creating RhB-functionalized MOFs:

Post-Synthetic Encapsulation: A pre-synthesized MOF with an appropriate pore size and surface chemistry (e.g., ZIF-8, UiO-66) is soaked in a solution containing the Rhodamine B dye. The dye molecules diffuse into the MOF channels and are trapped. The stearate tail of this compound can enhance its retention within hydrophobic MOF pores.

De Novo Synthesis with RhB Linkers: A Rhodamine B molecule is chemically modified to include functional groups (e.g., dicarboxylic acids) that can act as organic linkers. This RhB-linker is then used directly in the solvothermal synthesis with metal ions to build the MOF from the ground up, covalently incorporating the dye into the framework's backbone. This method offers greater stability and more uniform dye distribution.

The resulting RhB@MOF composite combines the selective analyte binding of the MOF with the sensitive fluorescent response of the Rhodamine B moiety.

インタラクティブなデータ表

Table 3: Comparison of Methods for Rhodamine B Incorporation into MOFs

| Incorporation Method | Rhodamine B Form | MOF Example | Key Advantage | Typical Application |

|---|---|---|---|---|

| Post-Synthetic Encapsulation | Rhodamine B or this compound | ZIF-8, UiO-66 | Simple procedure; preserves original MOF structure. | Sensing of analytes that diffuse into the pores and interact with the dye. |

| De Novo Synthesis | Rhodamine B derivative with linker groups (e.g., -COOH) | Custom-synthesized RhB-MOFs | Covalent integration provides high stability and prevents dye leaching. | Robust sensors where the framework itself participates in the sensing mechanism. |

Influence of Supramolecular Arrangement on Optical Properties

The supramolecular organization of this compound, an amphiphilic salt composed of the Rhodamine B cation and a stearate anion, critically governs its optical characteristics. The inherent amphiphilicity, stemming from the hydrophilic xanthene chromophore and the lipophilic 18-carbon stearate chain, drives the self-assembly of these molecules into ordered aggregates, particularly in solution and at interfaces. vulcanchem.com The spatial arrangement of the chromophores within these assemblies dictates the nature and extent of intermolecular electronic interactions, leading to significant modifications of the compound's absorption and fluorescence spectra compared to its monomeric form.

The primary phenomena governing these optical changes are described by molecular exciton (B1674681) theory, which classifies aggregates based on the geometric arrangement of the constituent dye molecules. pradeepresearch.org The two most common forms are H-aggregates and J-aggregates.

H-aggregates are characterized by a parallel, face-to-face (sandwich-style) stacking of the chromophores. This arrangement results in strong excitonic coupling, causing the main absorption peak to shift to a shorter wavelength, a phenomenon known as a hypsochromic or blue shift. pradeepresearch.org In many cases, H-aggregation leads to significant fluorescence quenching, rendering the aggregates non-luminescent or weakly emissive. researchgate.net

J-aggregates involve a head-to-tail alignment of the dye molecules. This configuration leads to a bathochromic or red shift in the absorption spectrum, creating a distinct, sharp peak referred to as the J-band. pradeepresearch.org J-aggregates are often fluorescent, exhibiting a narrow emission band with a small Stokes shift. pradeepresearch.org

The formation of either H- or J-aggregates is highly sensitive to environmental conditions such as concentration, solvent polarity, temperature, and the presence of organizing matrices like Langmuir-Blodgett films. pradeepresearch.orgwordpress.com For Rhodamine B and its derivatives, the monomer typically exhibits an absorption maximum around 554-556 nm. researchgate.netuobaghdad.edu.iq Upon aggregation, distinct spectral changes are observed that signify the type of supramolecular structure formed.

In the case of H-aggregation, a new absorption band typically appears at a shorter wavelength, while the monomer band decreases. For Rhodamine B, these H-dimers are often characterized by an absorption band around 500-520 nm. researchgate.netresearchgate.net Conversely, the formation of J-aggregates in rhodamine systems is identified by the emergence of a red-shifted absorption band, which can appear at wavelengths of 570 nm or longer. researchgate.net

The ability to form highly organized monomolecular films using the Langmuir-Blodgett technique is particularly relevant for this compound. wordpress.com In such films, the amphiphilic molecules are oriented precisely at an air-water interface before being transferred to a solid substrate. This control over molecular arrangement allows for the preferential formation of specific aggregate types (H- or J-aggregates), thereby enabling the fine-tuning of the film's optical properties for specific applications. wordpress.comarxiv.org Studies on similar long-chain rhodamine derivatives in Langmuir-Blodgett films have confirmed the formation of J-aggregates, which exhibit the characteristic red-shifted absorption and emission bands.

Detailed research findings on the aggregation of Rhodamine B with various counterions confirm that the self-assembled structure modulates the optical properties. nih.govmdpi.com While specific high-resolution data for the stearate salt is limited in readily available literature, the principles derived from studies of Rhodamine B ethyl ester and other salts are directly applicable. mdpi.com The presence of the stearate chain enhances the tendency for self-assembly, making the influence of supramolecular arrangement on its optical properties a defining feature of the compound.

Interactive Table: Influence of Aggregation on Rhodamine B Spectral Properties

The following table summarizes the characteristic changes in the absorption and emission spectra of Rhodamine B upon the formation of different supramolecular arrangements.

| Molecular State | Typical Arrangement | Absorption (λ_max) | Spectral Shift | Fluorescence Properties |

| Monomer | Isolated molecules in dilute solution | ~555 nm | - | Strong, λ_em ~570-580 nm |

| H-aggregate | Face-to-face stacking | ~500-520 nm | Hypsochromic (Blue Shift) | Typically quenched or very weak |

| J-aggregate | Head-to-tail alignment | >570 nm | Bathochromic (Red Shift) | Fluorescent, narrow emission band |

Interactions with Biological and Material Systems: Fundamental Insights

Rhodamine B-Stearate Interactions with Model Membrane Systems

The interaction of Rhodamine B and its derivatives with model membrane systems, such as lipid bilayers, is a critical area of study for understanding its biological applications. These investigations provide insights into how the dye partitions into and permeates through cellular membranes, as well as its effects on membrane properties.

The partitioning of rhodamine compounds into lipid bilayers is a key determinant of their interaction with cells. Studies have shown that Rhodamine B (RhB) exhibits a significantly higher affinity for lipid membranes compared to other rhodamine derivatives like Rhodamine 123 (Rh123). mdpi.com

Experimental data using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) large unilamellar vesicles (LUVs) revealed a lipid/water partition coefficient (K_p) for RhB of approximately 2.2 x 10^4. mdpi.com This high partition coefficient indicates a strong preference for the lipid environment over the aqueous phase. mdpi.com The increased affinity of RhB for membranes leads to a higher local concentration of the dye within the bilayer, which can influence its subsequent biological activities. mdpi.comresearchgate.net

The permeation of rhodamine derivatives across membranes is also a crucial factor. RhB has been observed to have a permeability one order of magnitude higher than Rh123 in parallel artificial membrane permeability assays (PAMPA). mdpi.com Furthermore, RhB equilibrates more rapidly with lipid multilamellar vesicles, suggesting a faster transmembrane movement. mdpi.com The structural differences between RhB and other rhodamines, specifically the ethyl groups on the nitrogen atoms of the xanthene ring in RhB, contribute to its distinct partitioning and permeation behavior. researchgate.net

The study of octadecyl rhodamine B (R18), a derivative of Rhodamine B, provides further insights into membrane interactions. R18 is a cationic amphiphile used to study membrane structure and dynamics. nih.gov Quantitative analysis of its binding to lipobeads has allowed for the evaluation of the kinetics of its transfer from the aqueous phase to both 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1:1:1 DOPC/sphingomyelin/cholesterol (DSC) membranes. nih.gov

| Compound | Model System | Parameter | Value | Reference |

|---|---|---|---|---|

| Rhodamine B | POPC LUVs | Partition Coefficient (K_p) | 2.2 x 10^4 | mdpi.com |

| Rhodamine B | PAMPA | Relative Permeability | 10x higher than Rh123 | mdpi.com |

Atomistic molecular dynamics (MD) simulations have provided detailed insights into the behavior of rhodamine dyes when inserted into lipid bilayers. mdpi.comresearchgate.net These simulations, often performed with POPC bilayers, help to understand the orientation and location of the dye molecules within the membrane. mdpi.comnih.gov

For Rhodamine B, MD simulations show that the xanthene moiety orients roughly parallel to the membrane plane. mdpi.comresearchgate.net The benzoic ring of RhB is typically positioned above the xanthene moiety, a difference from other rhodamines like Rh123 where it is found below. mdpi.com This positioning is influenced by the interactions of the dye with both water and the lipid molecules. mdpi.com The simulations also reveal a broad distribution of the dye within the bilayer, occupying regions with significant water penetration as well as deeper, less hydrated areas. mdpi.com

MD simulations have also been used to study the effect of rhodamine dyes on the properties of the lipid bilayer itself. mdpi.com For instance, the presence of rhodamines can affect the average area per lipid molecule. mdpi.com These computational approaches, in conjunction with experimental data, provide a comprehensive picture of the molecular interactions governing the behavior of this compound and related compounds in membrane systems. mdpi.comresearchgate.net

Rhodamine B and its derivatives are widely used as fluorescent probes to investigate various properties of biological membranes, including membrane fluidity and mitochondrial membrane potential. researchgate.netnih.govresearchgate.net

Membrane Fluidity: Fluorescent probes are valuable tools for studying the physical state of lipid membranes. google.com While some fluorescent lipid analogs like those based on BODIPY (TopFluor™) are used to study lipid diffusion and membrane fluidity with minimal disruption to the native lipid behavior, rhodamine-based probes also play a role. avantiresearch.com For example, the self-quenching of octadecyl rhodamine B (R18) is utilized in lipid-mixing assays to detect membrane fusion, a process inherently linked to membrane fluidity. thermofisher.com The principle relies on the dequenching of fluorescence when R18 disperses from a labeled membrane into an unlabeled one upon fusion. thermofisher.com

Membrane Potential: Rhodamine B has been established as a probe for measuring mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net As a lipophilic cation, it distributes across biological membranes in response to the electrical transmembrane potential. nih.gov The accumulation of Rhodamine B within the mitochondrial matrix, driven by the negative potential, can be quantified. A noninvasive fluorescence method has been developed where the decrease in Rhodamine B fluorescence, due to quenching by formazan (B1609692) produced from MTT, is used to estimate ΔΨm via the Nernst equation. nih.gov This allows for the monitoring of the energetic state of cells. nih.gov

Adsorption Behavior on Various Substrates

The adsorption of Rhodamine B onto various materials is a widely studied process, particularly in the context of wastewater treatment. Understanding the kinetics, equilibrium, and mechanisms of this process is crucial for developing effective adsorbents.

The adsorption of Rhodamine B onto different adsorbents is often characterized by its kinetics and the equilibrium relationship between the amount of dye adsorbed and the amount remaining in solution.

Adsorption Kinetics: The rate of Rhodamine B adsorption is frequently described by kinetic models. The pseudo-second-order model is the one that most commonly provides a good fit for the experimental data across a range of adsorbents, including activated biochar, nanoporous polymers, and modified zeolites. ajol.infougm.ac.idrsc.orgmdpi.comresearchgate.netplos.orgmdpi.compjoes.comnih.govsapub.orgccsenet.org This suggests that chemisorption, involving valence forces or electron exchange between the adsorbent and adsorbate, is often the rate-limiting step. mdpi.comnih.govsapub.org In some cases, the pseudo-first-order model has also been found to represent the interaction mechanism well, particularly for adsorbents like MCM-41. researchgate.net The time to reach adsorption equilibrium can vary from around 60 minutes to 240 minutes depending on the adsorbent and experimental conditions. plos.orgmdpi.comnih.gov

Adsorption Isotherm Models: Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are the most frequently used to analyze Rhodamine B adsorption data. researchgate.netajol.infougm.ac.idmdpi.complos.orgmdpi.comsapub.orgccsenet.orglmu.edu.ng The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, often provides a better fit for many adsorbents, including activated carbons and nanoporous polymers. ajol.inforsc.orgmdpi.complos.orgmdpi.comsapub.org The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, has been found to be more suitable for other materials like certain biochars and chitosan-supported nanocomposites. pjoes.comccsenet.orglmu.edu.ng The maximum adsorption capacity (q_m) derived from the Langmuir model is a key parameter for comparing the performance of different adsorbents. rsc.orgmdpi.comlmu.edu.ng

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_m, mg/g) | Reference |

|---|---|---|---|---|

| Fe3O4@ZIF-8 | Pseudo-second-order | Langmuir | 647.5 | ajol.info |

| Nanoporous Polymer (PDVB-VI-0.2) | Pseudo-second-order | Langmuir | 260.42 | rsc.org |

| Chitosan-supported nZVI | Pseudo-second-order | Freundlich | 256.41 (from Langmuir) | lmu.edu.ng |

| Activated Carbon (from low-rank coal) | Pseudo-second-order | Langmuir | 119 | mdpi.com |

| Acid Treated Banana Peel | Pseudo-second-order | Langmuir | - | plos.org |

| Oxidized Mesoporous Carbon | Pseudo-second-order | Langmuir | 325 | mdpi.com |

| Goat Manure Biochar | Pseudo-second-order | Freundlich | - | pjoes.com |

The mechanism of Rhodamine B adsorption is influenced by several factors, including the properties of the adsorbent and the solution conditions. The process can involve a combination of physical and chemical interactions.

Electrostatic Interactions: The pH of the solution plays a significant role in the adsorption of Rhodamine B, which is a cationic dye. mdpi.commdpi.com The surface charge of the adsorbent, often characterized by its point of zero charge (pH_pzc), is crucial. mdpi.com At a pH higher than the pH_pzc, the adsorbent surface is typically negatively charged, leading to enhanced adsorption of the positively charged Rhodamine B molecules through electrostatic attraction. mdpi.com Conversely, at a pH below the pH_pzc, the surface is positively charged, resulting in repulsion and lower adsorption.

Other Interactions: Besides electrostatic forces, other interactions contribute to the adsorption process. These can include π-π interactions between the aromatic rings of Rhodamine B and the adsorbent surface, as well as pore-filling mechanisms where the dye molecules enter the porous structure of the adsorbent. ajol.infomdpi.com The specific functional groups on the adsorbent surface, such as hydroxyl and carboxyl groups, can also participate in the binding of Rhodamine B. plos.org

Physisorption vs. Chemisorption: The nature of the adsorption process, whether it is primarily physical (physisorption) or chemical (chemisorption), can be inferred from thermodynamic parameters and kinetic models. An adsorption energy (E_a) value of 28.7 kJ/mol for the adsorption of Rhodamine B on Fe3O4@ZIF-8 suggests a chemisorption process. ajol.info Similarly, the good fit of the pseudo-second-order kinetic model for many systems points towards chemisorption being a key part of the mechanism. mdpi.comnih.govsapub.org However, a mean adsorption free energy of less than 8 kJ/mol, as found for adsorption onto a chitosan-iron nanocomposite, indicates a physisorption mechanism. lmu.edu.ng

Interactions with Polymeric and Nanoparticulate Systems

Diffusive Processes in Polyelectrolyte Solutions

The study of this compound's movement within polyelectrolyte solutions offers critical insights into the transport dynamics of hydrophobic molecules in complex aqueous environments. Research using molecular dynamics simulations has explored the translational diffusion of rhodamine B (a closely related compound) in solutions containing the common polyelectrolyte sodium poly(styrene sulfonate) (PSS). nih.gov These studies consistently show that the diffusion of the rhodamine molecule is impeded by the presence of the polyelectrolyte chains. nih.govescholarship.org

This slowing effect is attributed to significant associations between the dye molecule and the polymer. nih.gov The interactions are complex, involving both the hydrophobic regions of the dye and polymer and the electrostatic forces between the charged portions of the molecules. The degree of this slowdown is dependent on the polymer's structure and concentration. For instance, simulations have compared diffusion in solutions of long-chain PSS (30-mer) with solutions of shorter chains (trimers). nih.gov While diffusion is slowed in all cases compared to a polymer-free solution, the extent of the hindrance varies with the polymer's chain length and architecture. nih.govescholarship.org A two-state diffusion model, which considers the dye as either "bound" to the polymer or "free" in solution, has been successfully used to describe the observed diffusion behavior. nih.govresearchgate.net

Table 1: Simulated Diffusion Coefficients of Rhodamine B in Polyelectrolyte Solutions

| System | Diffusion Coefficient (DRB) (x 10⁻⁶ cm²/s) |

| Polymer-Free Solution | 4.7 |

| PSS 30-mer Solution | 3.07 |

| PSS Trimer Solution | 3.22 |

| PDDA 15-mer Solution | 2.19 |

| PDDA Trimer Solution | 3.34 |

| Source: Data from molecular dynamics simulations of Rhodamine B in various polyelectrolyte solutions. nih.govresearchgate.net PSS refers to sodium poly(styrene sulfonate) and PDDA refers to poly(allyldimethylammonium) chloride. |

Intercalation into Clay and Nanocomposites

The intercalation of this compound into layered materials like clay minerals is a significant area of materials science, aimed at creating hybrid organic-inorganic nanocomposites with enhanced properties. researchgate.net The process involves inserting the cationic dye molecules into the interlayer galleries of the clay, a process confirmed by X-ray diffraction (XRD) which measures the distance between the clay layers (basal spacing). researchgate.netnih.gov

In studies with montmorillonite, a common type of clay, the intercalation of rhodamine B causes a significant expansion of the clay's basal spacing. nih.govresearchgate.net For example, the d-spacing of Na-montmorillonite can increase from approximately 1.26 nm to 2.23 nm after intercalation with rhodamine B. researchgate.net This confirms that the dye molecules are successfully accommodated within the clay's nanostructure. researchgate.net The stearate (B1226849) component of this compound is particularly important, as its hydrophobic nature facilitates the entry and stable arrangement of the molecule within the similarly hydrophobic interlayer space of organoclays. The use of stearic acid as an intercalant agent has been shown to effectively increase the d-spacing of organoclays. davidpublisher.com

The resulting nanocomposites can exhibit improved thermal stability and photostability compared to the pure dye. researchgate.net The arrangement of the dye molecules within the clay galleries—whether as monomers or as different types of dimers (J-type or H-type)—can influence the final optical properties, such as fluorescence, of the material. researchgate.net

Table 2: Example of Basal Spacing Changes in Montmorillonite Clay upon Rhodamine B Intercalation

| Material | Basal Spacing (d₀₀₁) (nm) |

| Na-Montmorillonite (SWy) | ~1.26 |

| Rhodamine B Intercalated Montmorillonite | ~1.8 to ~2.3 |

| Source: Data adapted from X-ray diffraction studies on Rhodamine B intercalated montmorillonite. nih.govresearchgate.net |

Applications in Advanced Research Methodologies and Sensing Principles

Rhodamine B-Stearate as Fluorescent Probes for Chemical Analytes

This compound and its derivatives are extensively used to detect a variety of chemical species. The core principle behind their function lies in the interaction between the analyte and the rhodamine B moiety, which modulates the fluorescence output of the molecule.

A significant advancement in fluorescent probe technology is the development of "turn-on" sensors. In its native state, a Rhodamine B-based probe can exist in a non-fluorescent, colorless spirolactam form. mdpi.comnih.govdu.ac.in The interaction with a target analyte triggers a structural change to the highly fluorescent, colored, ring-opened amide form, resulting in a "turn-on" of the fluorescence signal. mdpi.comnih.govdu.ac.in This mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the analyte.

Ratiometric sensing platforms offer another sophisticated approach to chemical detection. These systems utilize a dual-emission fluorescence response. While one fluorescence signal remains constant, the other changes in response to the analyte. This allows for a more accurate and reliable measurement, as the ratio of the two intensities is independent of probe concentration and instrumental variations.

The primary mechanism governing the chemo-sensing capabilities of many Rhodamine B derivatives, including the foundational structure of this compound, is the reversible opening and closing of a spirolactam ring. mdpi.comdu.ac.in In the "off" state, the molecule exists in a non-fluorescent, spirolactam structure. mdpi.comdu.ac.in Upon binding with a specific analyte, such as a metal ion or a proton, the spirolactam ring opens, leading to the formation of the planar xanthene structure, which is intensely fluorescent. mdpi.comdu.ac.in This distinct structural transformation is responsible for the observable changes in both color and fluorescence. mdpi.com

This compound-based probes have demonstrated high selectivity and sensitivity in the detection of various metal ions. The specific design of the receptor part of the molecule determines its affinity for different metal ions. For instance, derivatives of Rhodamine B have been engineered to act as "turn-on" fluorescent probes for the detection of Fe³⁺ ions in aqueous environments. mdpi.comnih.govnih.gov The presence of Fe³⁺ induces the opening of the spirolactam ring, leading to a distinct color change from colorless to pink and a significant increase in fluorescence intensity. mdpi.comnih.gov

Similarly, Rhodamine B derivatives have been developed for the detection of other heavy metal ions like Cu²⁺ and Hg²⁺. du.ac.inekb.eg The coordination of these metal ions with the probe triggers the characteristic fluorescence response, enabling their detection at very low concentrations. du.ac.in

Table 1: Examples of Metal Ion Detection using Rhodamine B-based Probes

| Target Ion | Sensing Mechanism | Observable Change |

| Fe³⁺ | Spirolactam ring opening | Colorless to pink, fluorescence "turn-on" mdpi.comnih.gov |

| Cu²⁺ | Complexation and ring opening | Increase in absorbance and fluorescence intensity du.ac.inekb.eg |

| Hg²⁺ | Complexation and ring opening | Increase in fluorescence intensity du.ac.in |

| Zn²⁺ | Chelation-induced fluorescence enhancement | "Turn-on" fluorescence researchgate.net |

The spirolactam ring-opening mechanism is also highly sensitive to changes in pH. nih.govrsc.org In acidic conditions, protonation of the spirolactam ring facilitates its opening, leading to a dramatic increase in fluorescence. nih.gov This property makes this compound and its derivatives effective pH sensors, particularly for monitoring pH changes in acidic environments. Researchers have developed water-soluble Rhodamine B-derived probes that exhibit a significant fluorescence enhancement in the acidic pH range, making them suitable for imaging acidic organelles within cells. nih.govrsc.org

Contributions to Advanced Imaging Techniques

The bright and stable fluorescence of this compound makes it an excellent candidate for use in advanced imaging techniques, allowing for the visualization of biological structures and processes with high resolution.

Rhodamine B and its derivatives are widely used as fluorescent dyes in various forms of microscopy, including confocal laser scanning microscopy. nih.govnih.gov The stearate (B1226849) chain in this compound enhances its lipophilicity, facilitating its incorporation into cellular membranes and other lipid-rich structures. This allows for the specific labeling and visualization of these components within cells. In confocal microscopy, the strong fluorescence emission of the rhodamine core allows for the acquisition of high-resolution, three-dimensional images of stained samples. nih.govnih.gov The ability to form organized monolayers, such as Langmuir-Blodgett films, also opens up possibilities for studying interfacial phenomena and creating well-defined surfaces for microscopic analysis. acs.orgresearchgate.net

Based on a comprehensive review of scientific literature, there is no specific information available regarding the application of the chemical compound "this compound" in the advanced research methodologies outlined in your request. The existing research predominantly focuses on "Rhodamine B" and its various other derivatives for applications in flow cytometry and Fluorescence Resonance Energy Transfer (FRET) studies, as well as for analytical determination via chromatographic and spectrophotometric methods.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided while focusing solely on "this compound." Any attempt to do so would involve substituting information about "Rhodamine B" for "this compound," which would be scientifically inaccurate and violate the core instructions of the request.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Rhodamine B-Stearate Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational studies, allowing researchers to observe the time-evolution of molecular systems. These simulations provide a virtual microscope to view molecular motion, aggregation, and interactions with the surrounding environment.

Accurate MD simulations depend on the quality of the force field (FF), a set of parameters that defines the potential energy of the system. For complex systems involving dyes like Rhodamine B and its derivatives, standard force fields often require refinement.

Recent research has focused on developing and validating classical force fields for rhodamine-based systems. mdpi.comnih.gov In one such study, a new FF based on the standard Generalized Amber Force Field (GAFF) was developed specifically for an ethyl ester derivative of Rhodamine B. mdpi.com The process involved a re-parametrization of terms related to the molecule's conformational flexibility and the van der Waals interactions that govern aggregation. mdpi.com To ensure accuracy, these parameters were validated against high-level Density Functional Theory (DFT) computed potential energy surfaces, which serve as a benchmark for the classical model. mdpi.com The resulting force field was able to successfully reproduce experimentally observed aggregation phenomena, demonstrating its reliability for modeling the self-assembly of RB-based materials. mdpi.comnih.gov Such validated force fields are critical for accurately predicting the behavior of related molecules like this compound in complex environments.

MD simulations provide unparalleled atomistic detail on how molecules like this compound aggregate and interact with interfaces, such as cell membranes or nanoparticles.

Simulations have shown that the aggregation of charged dyes like Rhodamine B in solution is highly dependent on the type of counterion present. mdpi.comnih.gov When simulated with bulky, hydrophobic counterions like fluorinated tetraphenylborate (B1193919) (F5TPB), Rhodamine B molecules tend to form large nanoparticle aggregates. mdpi.comnih.gov Within these aggregates, the formation of H-type dimers is observed, a specific orientation that is known to quench fluorescence, consistent with experimental data. mdpi.comnih.gov In contrast, simulations with smaller iodide counterions result in the formation of only simple dimeric species. mdpi.comnih.gov These findings highlight the crucial role of the counterion in directing the self-assembly process.

The interaction of rhodamines with lipid bilayers, a model for cell membranes, has also been extensively studied. mdpi.comnih.gov Atomistic simulations of Rhodamine B in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer revealed that the planar xanthene core of the dye orients itself roughly parallel to the membrane surface. mdpi.comnih.gov The stearate (B1226849) tail of this compound would further anchor the molecule within the hydrophobic core of the membrane. Such simulations provide a detailed picture of the orientation and position of the dye within the lipid environment, which is fundamental to its application as a membrane probe. mdpi.com

Understanding how this compound moves through complex media like polymer solutions or membranes is crucial for applications in drug delivery and materials science. MD simulations can directly measure the translational diffusion of dye molecules in these crowded environments.

Fully atomistic MD simulations lasting several microseconds have been used to measure the diffusion of the Rhodamine B zwitterion in different polyelectrolyte (PE) solutions. researchgate.netnih.govnih.gov The simulations showed that RB diffusion was significantly slowed in all tested PE solutions compared to its diffusion in pure water. researchgate.netnih.gov The degree of slowing depended on the specific polymer, with the polycation poly(allyldimethylammonium) chloride (PDDA) having a more pronounced effect than the polyanion sodium poly(styrene sulfonate) (PSS). researchgate.netnih.gov These results were effectively interpreted using a two-state model that considers the dye to be either "bound" to the polymer or diffusing "freely" in the solvent. researchgate.netnih.govnih.gov The addition of a long, hydrophobic stearate chain would be expected to further decrease the diffusion coefficient, particularly in environments with hydrophobic domains.

| Environment | Polymer System | Diffusion Coefficient (D) of Rhodamine B (x 10⁻⁶ cm²/s) | Reference |

| Polymer-Free Solution | Water (experimental value) | 4.7 | nih.gov |

| Polymer Solution | PSS 30-mer | 3.07 | nih.gov |

| Polymer Solution | PSS trimer | 3.22 | nih.gov |

| Polymer Solution | PDDA 15-mer | 2.19 | nih.gov |

| Polymer Solution | PDDA trimer | 3.34 | nih.gov |

This table presents diffusion coefficient data for Rhodamine B in various simulated polymer environments. The data illustrates the impact of polymer identity and chain length on molecular mobility.

Quantum Mechanical Calculations (e.g., DFT) for Photophysical Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for understanding the electronic structure and photophysical properties (absorption and fluorescence) of dyes.

TD-DFT calculations have been instrumental in explaining the observed photostability of different Rhodamine B species. researchgate.netrsc.orgrsc.org Studies investigating Rhodamine B and its N-dealkylated intermediates found that despite significant differences in photostability, all the molecules shared a similar energy gap of approximately 0.6 eV between their first excited singlet state (S₁) and first triplet state (T₁). researchgate.netrsc.orgrsc.org This suggests that factors other than the S₁-T₁ energy gap are responsible for the observed differences in photostability.

DFT calculations are also used to rationalize the structure-property relationships in rhodamine-based fluorescent sensors. rhhz.net For probes designed to detect pH changes, DFT can model the electronic structures of the "off" (spirolactam) and "on" (ring-opened) states. rhhz.net These calculations help to understand the photoinduced electron transfer (PET) process, which is often responsible for quenching fluorescence in the "off" state. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can confirm the feasibility of the proposed sensing mechanism. rhhz.net For this compound, the fundamental photophysical properties are dictated by the rhodamine chromophore, and these QM calculations provide a deep understanding of its fluorescence capabilities.

Modeling of Interaction Mechanisms (e.g., Adsorption, Sensing)

Modeling is a key step in interpreting experimental data on adsorption and sensing, providing a framework to understand the underlying molecular interactions.

In the context of environmental remediation, the adsorption of Rhodamine B onto various materials is a widely studied process. The experimental data from these studies are often fitted to theoretical adsorption isotherm models, such as the Langmuir and Freundlich models, to elucidate the nature of the interaction. mdpi.commdpi.com The Langmuir model, for instance, assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.commdpi.com Studies on activated carbon adsorbents have frequently shown that the adsorption of Rhodamine B is best described by the Langmuir model, indicating a chemisorption mechanism where the dye forms a monolayer on the adsorbent surface. mdpi.com Kinetic models, such as the pseudo-second-order model, are also applied to describe the rate of adsorption. mdpi.comresearchgate.net

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) (mg/g) | Reference |

| Low-rank coal activated carbon | Langmuir | 119 | mdpi.com |

| Oxidized mesoporous carbon | Langmuir | >100 (varies with oxidation) | mdpi.com |

| ZnCl₂ modified olive stone | Redlich-Peterson | 190.67 | researchgate.net |

This table summarizes the results from different studies on the adsorption of Rhodamine B, showing the isotherm models that best describe the interaction and the reported maximum adsorption capacities.

For sensing applications, modeling the binding mechanism is crucial for designing selective and sensitive probes. Rhodamine-based sensors often operate via a spirolactam ring-opening mechanism upon binding to a target analyte, such as a metal ion. mdpi.com The interaction between the sensor molecule and the analyte (e.g., the coordination of a metal ion by heteroatoms in the sensor) can be modeled to understand the selectivity. mdpi.com These models, often supported by DFT calculations, explain how the binding event triggers the structural change from a non-fluorescent to a highly fluorescent form, providing a complete picture of the sensing mechanism. rhhz.netmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Rhodamine B-Stearate Conjugates for Enhanced Functionality

The future development of this compound is heading towards the creation of advanced conjugates where the molecule is linked to other functional units to perform highly specific tasks. The stearate (B1226849) chain offers a unique handle for modification, allowing for the attachment of targeting moieties such as antibodies or folate to improve specificity in potential diagnostic systems. vulcanchem.com

Researchers are drawing inspiration from work on other rhodamine conjugates. For instance, studies have shown that linking Rhodamine B to triterpenoid (B12794562) molecules via a spacer can significantly increase cytotoxicity against various human tumor cell lines, creating potent "mitocans" that target mitochondria. researchgate.netnih.govnih.gov Applying this concept, future this compound conjugates could be designed to not only visualize cellular structures but also to exert a specific biological effect. The synthesis of various Rhodamine B amides and esters has already demonstrated that modifying the periphery of the rhodamine structure can yield compounds with significant cytotoxicity. researchgate.net

Future research could focus on systematically comparing this compound with other fatty acid derivatives to understand how the length of the alkyl chain impacts fluorescence, solubility, and biological interaction. vulcanchem.com The development of conjugates by chemically modifying the stearate portion could lead to new probes with enhanced capabilities for biological imaging and sensing. vulcanchem.comgoogle.com

Table 1: Potential Strategies for Novel this compound Conjugates

| Conjugation Strategy | Target Moiety Example | Desired Enhanced Functionality | Relevant Research Principle |

| Targeted Delivery | Folic Acid, Antibodies | Increased specificity for targeted cells (e.g., cancer cells) | Functionalizing the stearate chain with targeting groups. vulcanchem.com |

| Theranostic Agents | Triterpenoic Acids (e.g., Oleanolic Acid) | Combination of imaging (from Rhodamine B) and therapeutic action. nih.govnih.gov | Creation of hybrid molecules with dual functions. nih.gov |

| Bio-responsive Probes | pH-sensitive linkers, Enzyme-cleavable bonds | Activation of fluorescence or release of cargo in specific biological environments. | Design of smart molecules that react to physiological cues. |

| Enhanced Cellular Uptake | Cell-penetrating peptides | Improved delivery across cell membranes. | Overcoming biological barriers for intracellular applications. |

Integration into Multifunctional Nanomaterials for Advanced Research Tools

The integration of this compound into nanomaterials is a rapidly advancing field aimed at creating sophisticated tools for research. The hydrophobic stearate tail makes the compound particularly suitable for incorporation into lipid-based or polymeric nanostructures, such as liposomes, micelles, or polymer nanoparticles. These nanomaterials can serve as carriers, protecting the dye and modifying its properties.

A key area of development is in magneto-fluorescent nanosystems. Research has shown the successful synthesis of composite nanoparticles, such as Fe₃O₄/SiO₂/Rhodamine B/SiO₂, which are both highly fluorescent and superparamagnetic. nih.gov This combination is valuable for applications that require both magnetic manipulation and optical detection. The stearate functional group has been explicitly used in the assembly of maghemite nanoparticle cores with quantum dots, highlighting its role as a stabilizer and linker in complex nanostructures. rsc.org

Future work will likely focus on creating "all-in-one" theranostic agents, where this compound provides the imaging component within a nanoparticle designed for therapy, for instance, through magnetic hyperthermia. acs.org The surface of these nanoparticles can be further functionalized with polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time in biological systems. acs.org The goal is to produce stable, biocompatible nanocomposites with tunable optical and magnetic properties for a wide range of applications, from bioimaging to environmental sensing. researchgate.net

Table 2: Examples of Rhodamine B in Multifunctional Nanomaterials